(4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, phenoxy, and oxazol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the chloro and methoxy groups.
Etherification reactions: to attach the phenoxy and ethoxy groups.
Cyclization reactions: to form the oxazol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalytic reactions: to enhance reaction rates and selectivity.
Purification processes: like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of treatments for diseases such as cancer or infectious diseases.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Dichloroaniline: A compound with a similar aniline ring structure but different functional groups.
Cetylpyridinium chloride: A structurally similar compound used in antimicrobial applications.
Domiphen bromide: Another similar compound with applications in combating bacterial resistance.
Uniqueness: What sets (4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one apart is its unique combination of functional groups and its potential for diverse applications across multiple fields. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
(4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO6/c1-17-7-4-5-10-21(17)26-29-23(27(30)35-26)14-18-13-22(28)25(24(15-18)32-3)34-12-11-33-20-9-6-8-19(16-20)31-2/h4-10,13-16H,11-12H2,1-3H3/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYKRVGWYSHEL-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)OC)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)OC)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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